VUF14480
Description
Properties
CAS No. |
1605304-31-1 |
|---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.375 |
IUPAC Name |
4-(4-Methylpiperazin-1-yl)-6-phenyl-2-vinylpyrimidine |
InChI |
InChI=1S/C17H20N4/c1-3-16-18-15(14-7-5-4-6-8-14)13-17(19-16)21-11-9-20(2)10-12-21/h3-8,13H,1,9-12H2,2H3 |
InChI Key |
IQEYEGMWJXOFAC-UHFFFAOYSA-N |
SMILES |
C=CC1=NC(C2=CC=CC=C2)=CC(N3CCN(C)CC3)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF14480; VU-F14480; VUF 14480; |
Origin of Product |
United States |
Computational and Rational Design Methodologies for Vuf14480
Ligand-Based Design Principles and Scaffold Selection
Ligand-based drug design (LBDD) is a computational approach that utilizes the knowledge of existing ligands for a target to inform the design of new drug candidates biosolveit.de. This method is particularly useful when the three-dimensional structure of the target protein is unavailable or not well-defined biosolveit.de. By analyzing the properties of known active ligands, researchers can deduce pharmacophores, identify key structural features, and select appropriate molecular scaffolds that are likely to interact favorably with the binding site biosolveit.de3ds.com.
In the context of H₄R ligand design, various scaffolds have been explored, including imidazole, indolecarboxamide, 2-aminopyrimidine (B69317), quinazoline, and quinoxaline (B1680401) derivatives researchgate.net. The 2-aminopyrimidine scaffold, for instance, has been utilized in the design of H₄R ligands, with substituents at specific positions shown to influence affinity researchgate.net. VUF14480 was designed starting from a known H₄R ligand based on a pyrimidine (B1678525) skeleton researchgate.netnih.gov. While the original pyrimidine congener showed good affinity for hH₄R, it lacked selectivity over the hH₃R researchgate.net. This highlighted the need for further structural modifications to improve selectivity and introduce the desired covalent binding capability.
Receptor Homology Modeling and Molecular Dynamics Simulations of the hH₄R
Homology modeling is a computational technique used to build a three-dimensional model of a protein based on the known experimental structure of a related protein (a template) plos.orgnih.gov. This approach is valuable for studying proteins, such as GPCRs like the hH₄R, for which high-resolution experimental structures may be limited scialert.netnih.gov. Homology models provide a structural context for understanding ligand binding and guiding rational drug design scialert.netacs.org.
Molecular dynamics (MD) simulations are often employed alongside homology modeling to refine the predicted protein structure and to study the dynamic behavior of the receptor and its interactions with ligands over time plos.orgscialert.netmdpi.com. MD simulations can provide insights into the flexibility of the binding pocket, the stability of ligand-receptor complexes, and potential conformational changes upon ligand binding nih.govnih.gov.
Studies on H₄R ligands have utilized homology models, often based on templates like the hH₁ receptor crystal structure, to investigate binding modes nih.govacs.orgresearchgate.net. These models, combined with techniques like docking and MD simulations, have helped to explain ligand-specific interactions and structure-activity relationships acs.orgresearchgate.net. While the specific details of the homology modeling and MD simulations performed specifically during the design phase of this compound are detailed in the primary literature describing its discovery, the general approach involves building a model of the hH₄R binding pocket and simulating the interaction of potential ligands with this model to assess binding poses and stability nih.gov.
Hypothesis Generation for Covalent Interaction at the H₄R Binding Pocket
The rational design of covalent ligands often begins with a hypothesis about a potential nucleophilic residue within the target's binding site that can form a stable bond with an electrophilic "warhead" on the ligand mdpi.comd-nb.info. For GPCRs, cysteine residues are frequently targeted for covalent modification due to the nucleophilic nature of their thiol group mdpi.com.
Based on a previously proposed binding mode of 2-aminopyrimidines to the hH₄R, it was suggested that the 2-amino group of these ligands interacts with glutamic acid residue E182⁵.⁴⁶ in transmembrane helix 5 nih.govacs.org. Importantly, this proposed binding mode also indicated that substituents at the 2-position of the pyrimidine scaffold were in close proximity to cysteine residue C98³.³⁶ in transmembrane helix 3 nih.govacs.org. This spatial arrangement led to the hypothesis that introducing an appropriate electrophilic functional group at the 2-position of a pyrimidine scaffold could facilitate a covalent interaction with C98³.³⁶ of the hH₄R nih.govacs.org. This hypothesis was central to the design of this compound nih.govacs.org.
Design of the Michael Acceptor Warhead in this compound
To test the hypothesis of covalent interaction with C98³.³⁶, an electrophilic functional group capable of reacting with a cysteine thiol was required acs.org. A common strategy for targeting cysteine residues is the incorporation of a Michael acceptor warhead mdpi.comchemrxiv.org. Michael acceptors are electrophilic olefins that can undergo a nucleophilic addition reaction with a thiol group, forming a stable covalent bond d-nb.infochemrxiv.org.
In the design of this compound, an ethenyl group was strategically placed at the 2-position of the pyrimidine scaffold to function as a Michael acceptor nih.govacs.org. This design element was intended to facilitate the formation of a covalent bond with the nearby C98³.³⁶ residue in the hH₄R binding pocket nih.govacs.org. The selection and positioning of this specific Michael acceptor warhead were critical steps in the rational design process, aiming to achieve targeted covalent modification of the receptor nih.govacs.org.
Synthetic Strategies and Chemical Characterization of Vuf14480
Methodologies for VUF14480 Synthesis
This compound was designed and synthesized based on a pyrimidine (B1678525) scaffold, with an ethenyl substituent strategically placed to function as a Michael acceptor nih.gov. This design was informed by previously suggested binding modes of 2-aminopyrimidines nih.gov. The electron-deficient nature of the heteroaromatic pyrimidine ring polarizes the ethene residue, facilitating a reaction with nucleophiles, such as the thiol side chain of cysteine residues in proteins nih.gov.
While specific detailed schemes for this compound synthesis are elaborated elsewhere pnas.org, the synthesis of related pyrimidine-based covalent ligands provides insight into the general methodologies likely employed nih.gov. These approaches often involve the use of pyrimidin-4(3H)-one derivatives as starting materials, followed by conversion to chloro-analogs using reagents like POCl₃ nih.gov. Nucleophilic aromatic substitution reactions with appropriate amino moieties, sometimes under microwave heating, are then utilized to introduce side chains nih.gov. Deprotection steps and reductive amination are also described as methods used in the synthesis of related non-covalent and covalent pyrimidine derivatives nih.gov. This compound has been utilized as a template for the design of potential covalent ligands targeting other receptors, suggesting its synthesis follows a generalizable strategy for generating covalent aminergic GPCR ligands pnas.orgnih.gov.
Chemical Assessment of Covalent Bond Formation
The capacity of this compound to form a covalent bond has been rigorously assessed through both chemical and pharmacological methods researchgate.netresearchgate.netresearchgate.net. A key aspect of the chemical assessment involved evaluating its reactivity with thiol-containing compounds, serving as models for cysteine residues in proteins nih.gov. Experiments demonstrating the S-alkylation of glutathione (B108866) or cysteine ethyl ester by this compound provided chemical evidence for its Michael acceptor activity and ability to form a covalent thioether linkage nih.gov.
Further chemical insights into covalent binding can be gained from studies on related compounds. For instance, the reactivity of an isothiocyanate compound, structurally related to the scaffolds used in designing covalent GPCR ligands, was tested with glutathione using LC-MS analysis nih.gov. This analytical technique allows for the detection and characterization of the adduct formed between the compound and the thiol, confirming the covalent interaction nih.gov. While specific LC-MS data for this compound's reaction with thiols were not detailed in the provided snippets beyond the mention of the method nih.gov, such analyses are standard for chemically assessing covalent bond formation.
Pharmacological studies also provided strong evidence for covalent binding by this compound to the human histamine (B1213489) H4 receptor (hH4R). This compound bound covalently to the hH4 receptor with submicromolar affinity researchgate.netresearchgate.netresearchgate.net. Crucially, the mutation of cysteine 98 at position 3.36 (C98³.³⁶) to serine prevented this covalent interaction, directly implicating C98³.³⁶ as the site of covalent attachment nih.govresearchgate.netresearchgate.netresearchgate.net. This site-directed mutagenesis experiment provides compelling evidence at the molecular level for the targeted covalent bond formation.
Characterization of this compound Analogues and Intermediates (where relevant to design/SAR)
The characterization of this compound analogues and synthetic intermediates is integral to understanding the design principles and the structure-activity relationships (SAR) that led to the development of this compound. The synthetic routes described for pyrimidine-based ligands involve core intermediates that are carried through various steps, such as nucleophilic aromatic substitution and reductive amination, to yield the final compounds or related analogues nih.gov. Characterization of these intermediates, typically through standard spectroscopic and analytical techniques, is essential to confirm the successful progression of the synthesis.
The design process for covalent ligands often involves the exploration of different scaffolds and substituents to fine-tune reactivity and selectivity nih.gov. The discussion of "scaffold hopping" to alternative core structures, such as a phenyl ring, in the context of developing related covalent ligands highlights the investigation and characterization of analogues with structural variations nih.gov. These studies, while potentially focusing on compounds other than this compound itself, are based on the knowledge gained from compounds like this compound and contribute to the broader understanding of how structural modifications impact covalent binding and activity nih.govnih.gov.
VUF14481 is mentioned as an analogue that was designed and synthesized alongside this compound and characterized in parallel studies nih.gov. Comparing the properties and interactions of this compound and VUF14481 would provide valuable data for SAR, illustrating how subtle structural differences in analogues can influence binding affinity, covalent bond formation, or functional activity. The characterization of such analogues helps to validate the proposed binding modes and refine the design strategies for future covalent ligands nih.govnih.gov. The use of this compound as a template for designing covalent ligands for other receptors further underscores the importance of its characterization in guiding the development and characterization of subsequent analogues nih.gov.
In Vitro Pharmacological Characterization of Vuf14480 at the Human Histamine H₄ Receptor
Receptor Binding Kinetics and Affinity Profiling
Studies have investigated the binding kinetics and affinity of VUF14480 at the hH₄R, revealing its interaction characteristics, including its potential for covalent binding nih.govnih.gov.
Radioligand displacement experiments have been employed to assess the binding affinity of this compound for the hH₄R nih.gov. In heterologous [³H]-histamine displacement experiments, this compound demonstrated binding affinity for the hH₄R in the low micromolar range, with a reported pKᵢ of 6.3 ± 0.1 nih.gov. It is noted that for a potential covalent binder like this compound, the determined pKᵢ value may not represent a true equilibrium dissociation constant due to the nature of the interaction nih.gov.
Pre-incubation studies with this compound followed by extensive washing showed a concentration-dependent decrease in specific [³H]-histamine binding, suggesting an irreversible interaction with the receptor nih.gov. This effect was not observed with a non-covalent ligand like JNJ 7777120 under the same washing conditions, indicating that the reduction in binding sites was due to covalent modification rather than slow dissociation nih.gov. Mutation of the C98³·³⁶ residue to serine prevented this concentration-dependent decrease in [³H]-histamine binding after this compound pretreatment, further supporting the role of this cysteine in the covalent interaction nih.gov.
Here is a table summarizing the affinity data:
| Compound | hH₄R Affinity (pKᵢ) | Note |
| This compound | 6.3 ± 0.1 | Apparent pKᵢ (covalent) nih.gov |
| Histamine (B1213489) | 7.2 ± 0.1 | For hH₄-WT receptor nih.gov |
| VUF14481 | 6.5 ± 0.1 | nih.gov |
| JNJ 7777120 | - | Used as reference nih.gov |
While specific detailed kinetic rate constants (k_on and k_off) for this compound at the hH₄R were not explicitly provided in the search results in the same way as for reversible ligands, the observed irreversible nature of this compound binding implies a very slow or negligible dissociation rate (k_off) after the covalent bond is formed nih.govuniversiteitleiden.nlacs.org. The association would involve the initial non-covalent binding followed by the Michael addition reaction with C98³·³⁶ nih.gov. The concentration-dependent reduction in available binding sites after washing indicates that this compound effectively associates and forms a stable complex with the receptor nih.gov.
The concept of ligand residence time (RT) is typically applied to reversible interactions and refers to the duration a ligand remains bound to its target researchgate.netfrontiersin.org. For a covalent ligand like this compound, which forms a stable, irreversible bond with the receptor, the effective residence time is theoretically infinite or at least significantly prolonged compared to non-covalent ligands nih.govuniversiteitleiden.nlacs.org. The observed persistent reduction in radioligand binding after extensive washing steps is a direct consequence of this prolonged occupancy due to covalent linkage to C98³·³⁶ nih.gov. This irreversible binding distinguishes this compound from ligands with even relatively slow dissociation rates, such as JNJ 7777120, which fully dissociate upon extensive washing nih.gov.
Analysis of Ligand Association and Dissociation Rates
G Protein-Mediated Signaling Pathway Modulation
The functional activity of this compound at the hH₄R has been assessed by examining its impact on G protein-mediated signaling pathways nih.govnih.gov.
G protein activation assays, such as the [³⁵S]GTPγS binding assay, are used to quantify the ability of a ligand to stimulate G protein coupling and activation upon binding to a GPCR nih.govmdpi.comebi.ac.uk. Studies using the GTPγS-binding assay on membranes expressing the hH₄R have shown that this compound is capable of inducing G protein activity nih.gov. This indicates that this compound binding leads to a conformational change in the receptor that facilitates the exchange of GDP for GTP on the Gα subunit nih.govmdpi.comebi.ac.uk.
In the GTPγS-binding assay, this compound was characterized as a partial agonist of hH₄ receptor-mediated G protein signaling nih.govnih.gov. Compared to histamine, which typically acts as a full agonist at the hH₄R, this compound elicits a submaximal response nih.gov. The maximal efficacy (E_max) of this compound in inducing G protein activity was reported as 60 ± 8% relative to histamine (E_max = 100 ± 4%) nih.gov. The potency (pEC₅₀) of this compound in this assay was 6.0 ± 0.2, which was comparable to its apparent binding affinity (pKᵢ = 6.3 ± 0.1) nih.gov. This partial agonism profile suggests that while this compound can activate the receptor and initiate downstream signaling, it is not capable of stabilizing the fully active receptor conformation to the same extent as a full agonist like histamine nih.gov. This compound also partially induced β-arrestin2 recruitment, another signaling pathway associated with GPCR activation nih.govnih.gov.
Here is a table summarizing the functional activity data:
| Compound | Functional Assay | Efficacy (E_max vs Histamine) | Potency (pEC₅₀) |
| This compound | [³⁵S]GTPγS binding | 60 ± 8% | 6.0 ± 0.2 nih.gov |
| Histamine | [³⁵S]GTPγS binding | 100 ± 4% | 7.5 ± 0.2 nih.gov |
Quantification of G Protein Activation (e.g., [35S]GTPγS binding)
β-Arrestin Recruitment and Receptor Internalization Studies
β-Arrestins play a crucial role in regulating G protein-coupled receptor (GPCR) signaling, including the hH₄ receptor. acs.orgnih.gov Upon agonist stimulation, β-arrestin2 is recruited to the hH₄ receptor, which is typically preceded by phosphorylation of serine and threonine residues in the receptor's C-terminal tail and intracellular loop 3 by G protein-coupled receptor kinases (GRKs). acs.orgnih.gov This interaction can lead to receptor desensitization and internalization. acs.orgnih.gov
Evaluation of β-Arrestin2 Recruitment Kinetics
Studies utilizing a BRET (bioluminescence resonance energy transfer)-based assay have evaluated the recruitment of β-arrestin2 to the hH₄ receptor upon stimulation with various ligands, including this compound. nih.govacs.org this compound has been shown to induce β-arrestin2 recruitment via the hH₄ receptor. nih.govnih.gov This recruitment is less pronounced with the hH₄-C98³·³⁶S mutant receptor compared to the wild-type (WT) hH₄ receptor, further supporting the involvement of Cys98³·³⁶ in the interaction and the covalent binding nature of this compound. nih.gov The recruitment of β-arrestin2 by this compound via the hH₄-C98³·³⁶S receptor could be inhibited by the H₃/H₄ receptor antagonist thioperamide. nih.gov
Data from BRET-based β-arrestin2 recruitment assays indicate that this compound acts as a partial agonist for β-arrestin2 recruitment, similar to its activity in G protein signaling assays. nih.govnih.gov
Molecular Mechanisms of Vuf14480 Receptor Interaction
Elucidation of the Covalent Interaction Site at Cysteine 98(3.36) of hH₄R
A key characteristic of VUF14480 is its ability to form a covalent bond with the human histamine (B1213489) H₄ receptor. This covalent interaction has been specifically mapped to the cysteine residue at position 98 (C98) in the receptor sequence, which corresponds to position 3.36 in the Ballesteros–Weinstein numbering scheme for G protein-coupled receptors (GPCRs). nih.govmdpi.comnih.gov
The design of this compound was based on the proposed binding mode of 2-aminopyrimidines to the hH₄R. nih.govresearchgate.net This model suggested that substituents at the 2-position of the pyrimidine (B1678525) scaffold would be in close proximity to C98(3.36) in transmembrane helix 3 (TM3). nih.govresearchgate.netresearchgate.net this compound incorporates a Michael acceptor group, an ethenyl moiety at the 2-position of its pyrimidine scaffold, which is positioned to react with the nucleophilic thiol group of C98(3.36), thereby forming a covalent bond. nih.gov This covalent interaction serves to unequivocally confirm the proposed ligand-binding model for this class of compounds. nih.gov
Experimental evidence, including radioligand binding assays and chemical assessments, has confirmed that this compound binds covalently to the hH₄R with submicromolar affinity. nih.govnih.govresearchgate.net
Role of Specific Amino Acid Residues in Ligand Binding and Activation (e.g., Serine Substitution of C98(3.36))
Specific amino acid residues within the hH₄R binding pocket play crucial roles in ligand recognition, binding, and subsequent receptor activation. Studies involving site-directed mutagenesis have been instrumental in identifying these critical residues.
The cysteine residue at position 98 (C98(3.36)) is paramount for the covalent interaction of this compound. Research has shown that substituting C98(3.36) with a serine residue (C98(3.36)S mutation) completely prevents the covalent binding of this compound to the hH₄R. nih.govnih.govresearchgate.net This finding strongly supports the role of C98(3.36) as the specific site of covalent attachment for this compound.
Beyond the covalent interaction site, other residues are known to be involved in the binding of 2-aminopyrimidines and other hH₄R ligands. For instance, the glutamic acid residue at position 182 (E182(5.46)) in transmembrane helix 5 (TM5) is suggested to interact with the 2-amino group of 2-aminopyrimidine (B69317) ligands. nih.govresearchgate.netresearchgate.net The loss of this interaction in this compound, which lacks the protonated 2-amino group, is thought to contribute to its lower affinity compared to some non-covalent 2-aminopyrimidines. nih.gov
Conformational Changes Induced by this compound Binding and Implications for Receptor Activation
GPCRs undergo conformational changes upon ligand binding, which is essential for signal transduction and receptor activation. This compound, as a partial agonist, induces specific conformational changes in the hH₄R. nih.gov
The covalent binding of this compound to C98(3.36) is believed to stabilize the receptor in an active conformation. nih.gov This stabilization is crucial for initiating downstream signaling events. This compound has been shown to partially induce hH₄R-mediated G protein activation and β-arrestin2 recruitment. nih.govnih.govresearchgate.net These are key steps in the signaling cascade initiated by activated hH₄R.
The ability of this compound to covalently lock the receptor in a partially active state makes it a valuable tool for studying the structure of the active hH₄R conformation. nih.gov By stabilizing this specific state, this compound can aid in structural studies aimed at understanding the molecular dynamics of hH₄R activation.
Comparative Analysis of this compound Binding Mode with Non-Covalent H₄R Ligands
Comparing the binding mode of this compound with that of non-covalent hH₄R ligands provides further insights into the molecular recognition mechanisms of this receptor. Non-covalent ligands interact with the receptor through reversible interactions such as hydrogen bonds, ionic interactions, Van der Waals forces, and hydrophobic effects. mdpi.com
The binding mode of 2-aminopyrimidines, which served as a basis for the design of this compound, involves interactions with residues like E182(5.46). nih.govresearchgate.netresearchgate.net While non-covalent 2-aminopyrimidines utilize the interaction between their protonated 2-amino group and E182(5.46), this compound's structure, lacking this protonated group, results in a reduced affinity compared to some non-covalent counterparts. nih.gov
A related compound, VUF14481, which is a structural control for this compound, binds to the hH₄R in a non-covalent manner. nih.gov The key difference lies in the presence of the Michael acceptor group in this compound, which is absent in VUF14481, preventing the covalent bond formation with C98(3.36). nih.gov This comparison highlights how the presence of a reactive warhead in this compound dictates its covalent binding mode, distinct from the reversible interactions of non-covalent ligands like VUF14481. nih.gov
Vuf14480 As a Chemical Biology Tool for Receptor Research
Utility in Stabilizing Active Receptor Conformations for Structural Studies
Structural studies of GPCRs, often relying on techniques like protein crystallography and cryo-electron microscopy (cryo-EM), require stable and conformationally homogeneous ligand-receptor complexes. A major challenge in this area is the dynamic nature of the seven-transmembrane (7TM) domain of GPCRs, especially in their active state acs.orgpnas.orgnih.gov. Native agonists and synthetic ligands with low affinity and rapid dissociation rates can lead to conformational heterogeneity, hindering the formation of diffraction-quality crystals pnas.orgnih.gov.
Covalent ligands like VUF14480 offer a solution to this challenge by forming a stable, irreversible bond with the receptor acs.orgpnas.org. This covalent interaction can stabilize the receptor in a particular conformation, such as the active state, without the concern of the ligand dissociating from the binding site acs.org. This compound was designed as a covalent pyrimidine (B1678525) analogue to interact with cysteine 98 (C98) in transmembrane helix 3 (TM3) of the human histamine (B1213489) H₄ receptor (hH₄ receptor) nih.gov. This interaction is hypothesized to occur via a Michael addition reaction involving an ethenyl group at the 2-position of the pyrimidine and the C98 residue nih.gov. By binding covalently, this compound can help to stabilize the hH₄ receptor in an active conformation, facilitating structural investigations of this state nih.govnih.gov. The use of covalent ligands for structure elucidation has been demonstrated for other GPCRs, such as the adenosine (B11128) A₁ and β₂ adrenergic receptors acs.org.
Contribution to the Development of Novel Methodologies for GPCR Investigation
The development of novel methodologies is crucial for advancing our understanding of GPCRs, which are key targets for therapeutics nih.govmemphis.edu. This compound's design and characterization have contributed to the development of new approaches for studying GPCRs, particularly the hH₄ receptor.
The rational design of this compound as a covalent partial agonist for the hH₄ receptor was aimed at providing a valuable tool for hH₄ receptor research nih.gov. Its ability to bind covalently to a specific residue (C98) allowed researchers to pharmacologically characterize this interaction and confirm a previously proposed binding mode of 2-aminopyrimidines nih.govnih.gov. This demonstrates how the design and use of targeted covalent ligands can serve as a methodological approach to validate ligand-binding models nih.gov.
Furthermore, the challenges associated with studying the dynamic nature of GPCRs and the need for stable ligand-receptor complexes for structural and biochemical studies have driven the development of new techniques pnas.orgnih.gov. Covalent ligands like this compound, by providing stable complexes, support these novel structural and biochemical investigations pnas.org. The broader effort in developing covalent ligands and other chemical biology tools, such as fluorescent tracers and biosensors, is enhancing our ability to investigate GPCR function, regulation, and ligand interactions ku.dknih.gov.
Insights into Ligand-Receptor Residence Time in Pharmacological Systems
Ligand-receptor residence time, the duration of the interaction between a ligand and its target receptor, is increasingly recognized as a critical parameter influencing a drug's effectiveness and selectivity in vivo msdmanuals.comuniversiteitleiden.nlresearchgate.net. Unlike equilibrium binding affinity, residence time reflects the kinetics of the ligand-receptor interaction, including the rates of association and dissociation msdmanuals.comuniversiteitleiden.nlresearchgate.net.
While the primary focus on this compound is its covalent binding, which essentially results in a very long or effectively infinite residence time due to the irreversible nature of the interaction, the research surrounding this compound is situated within the broader context of understanding ligand-receptor kinetics. The study characterizing this compound on the hH₄ receptor compared its effects to a compound with a relatively slow dissociation rate, JNJ7777120 nih.gov. This comparison highlighted the difference between a truly covalent interaction (this compound) and a non-covalent interaction with slow dissociation kinetics nih.gov.
Understanding the impact of residence time is an active area of research in GPCR pharmacology universiteitleiden.nlresearchgate.net. Covalent ligands, by definition, provide a means to study the effects of prolonged receptor occupancy. Although this compound's interaction is irreversible rather than simply having a long residence time from slow dissociation, its use underscores the importance of considering the duration of the ligand-receptor interaction beyond just affinity, particularly in the context of stabilizing receptor conformations for study and potentially in understanding sustained pharmacological effects nih.govmsdmanuals.com.
Preclinical Research Applications and Broader Biological Implications of Vuf14480
Application in In Vitro Cellular Models for Studying H₄R-Mediated Processes (e.g., mast cell/eosinophil chemotaxis assays)
The histamine (B1213489) H₄ receptor is highly expressed on various immune cells, including mast cells and eosinophils. researchgate.netfrontiersin.orgwikipedia.orguni-regensburg.de Stimulation of the H₄R on mast cells can exacerbate histamine and cytokine generation and increase their chemotaxis, contributing to their accumulation at sites of allergic responses. researchgate.netfrontiersin.org The H₄R has also been shown to mediate eosinophil shape change and chemotaxis. wikipedia.org This process involves the βγ subunit acting at phospholipase C, leading to actin polymerization and subsequent chemotaxis. wikipedia.org
VUF14480, as a partial agonist of the hH₄R, is a tool compound used in in vitro studies to investigate H₄R-mediated signaling and cellular responses. nih.gov While the provided search results highlight the general role of H₄R in mast cell and eosinophil chemotaxis and the use of H₄R ligands in such studies, specific detailed research findings on this compound's application in mast cell/eosinophil chemotaxis assays were not extensively detailed in the search snippets. However, its characterization as a partial agonist suggests its utility in probing the functional consequences of H₄R activation in these cell types in a controlled in vitro setting. Studies involving H₄R ligands in chemotaxis assays typically involve observing the directional migration of cells towards a gradient of a chemoattractant, often using techniques like transwell migration assays or real-time chemotaxis devices. researchgate.netd-nb.infofrontiersin.org
In vitro studies have also been crucial in characterizing the molecular interactions of this compound with the hH₄R, including its binding affinity and its ability to activate G protein signaling and β-arrestin2 recruitment. nih.gov These studies provide insights into the compound's pharmacological profile at the cellular level.
Use in In Vivo Animal Models for Investigating H₄R Biology and Signaling Pathways
Preclinical research frequently utilizes in vivo animal models to investigate the biological roles of receptors and the effects of potential therapeutic compounds in a more complex physiological environment. vallhebron.comcriver.comveranex.com The H₄R has been implicated in various inflammatory conditions in animal models, including asthma, dermatitis, collagen-induced arthritis, colitis, and histamine-induced pruritus. researchgate.net H₄R antagonists have demonstrated positive effects in several of these models. researchgate.net
While the search results confirm the use of H₄R ligands in animal models to study inflammation and pruritus, and mention that this compound was pharmacologically characterized in various experiments nih.gov, specific detailed accounts of this compound's use in in vivo animal models for investigating H₄R biology and signaling pathways were not prominently featured in the provided snippets. However, the broader context of H₄R research indicates that partial agonists like this compound could be employed in such models to explore the in vivo consequences of partial H₄R activation or to compare its effects with full agonists or antagonists.
Studies in animal models have shown that H₄R-mediated signaling can influence processes like neutrophil release from bone marrow and infiltration in inflammatory models. wikipedia.org The H₄R has also been shown to play a role in neuropathic pain in mice, where H₄R-mediated signaling appears to dampen nociception. nih.govacs.org Investigating the effects of this compound in such models could provide valuable information about the in vivo functions of the H₄R and the potential therapeutic utility of compounds with partial agonist activity.
Contribution to Understanding the Physiological and Pathophysiological Roles of the H₄R
The discovery and characterization of the H₄R have significantly advanced the understanding of histamine's diverse roles beyond the well-established H₁, H₂, and H₃ receptors. The H₄R's predominant expression on immune cells highlighted its likely involvement in immune and inflammatory responses. researchgate.netwikipedia.orguni-regensburg.deresearchgate.netnih.gov
Research utilizing selective H₄R ligands, including agonists and antagonists, has been instrumental in delineating the physiological and pathophysiological roles of this receptor. The introduction of selective H₄R antagonists, such as JNJ7777120, provided early evidence that H₄R blockade could exert anti-inflammatory effects. researchgate.net Studies have indicated that H₄R modulates eosinophil migration and selective recruitment of mast cells, contributing to the amplification of histamine-mediated immune responses and potentially chronic inflammation. nih.gov Furthermore, the H₄R's involvement in dendritic cell activation and T cell differentiation underscores its immunomodulatory function. nih.gov
This compound, as a characterized partial agonist with a unique covalent binding mechanism to C98³·³⁶, contributes to this understanding by providing a tool to study the specific consequences of engaging this particular residue and inducing partial receptor activation. nih.gov Its use in research helps to dissect the complexities of H₄R signaling and its downstream effects in various cellular contexts. The identification of interactions between the H₄R and proteins like β-arrestins and G protein receptor kinases (GRKs), and how these interactions are influenced by receptor phosphorylation, is a crucial step in understanding how the H₄R might be dysregulated in pathophysiological conditions. researchgate.netnih.govacs.org this compound's ability to recruit β-arrestin2 upon stimulation provides a means to study this aspect of H₄R signaling. nih.govnih.govacs.org
Theoretical Implications for Drug Discovery in Inflammatory and Immunomodulatory Diseases
The growing understanding of the H₄R's involvement in immune and inflammatory processes has positioned it as a promising target for the development of new therapeutic strategies for a range of diseases. researchgate.netwikipedia.orgresearchgate.netnih.govresearchgate.net These include allergic disorders like asthma and allergic rhinitis, inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, chronic pruritus, and potentially autoimmune diseases. researchgate.netwikipedia.orgresearchgate.netnih.govresearchgate.net
The theoretical implications of this compound for drug discovery lie in its unique pharmacological profile as a covalent partial agonist. The design and characterization of compounds like this compound contribute to the broader effort to identify and develop selective H₄R ligands with desired therapeutic properties. researchgate.net Understanding the molecular basis of ligand interaction with the H₄R, including covalent binding to specific residues like C98³·³⁶, provides valuable insights for structure-based drug design and the development of novel chemical scaffolds targeting the H₄R. nih.govresearchgate.net
The exploration of partial agonists, as exemplified by this compound, is relevant to drug discovery as partial agonism at GPCRs can sometimes offer therapeutic advantages, such as a ceiling effect on activity that might reduce certain side effects compared to full agonists. The detailed pharmacological characterization of this compound in terms of G protein signaling and β-arrestin2 recruitment provides data that can inform the design of future H₄R-targeted therapeutics with specific signaling profiles. nih.gov The ongoing research into H₄R ligands, including various agonists and antagonists, underscores the therapeutic potential of modulating H₄R activity for inflammatory and immunomodulatory diseases. researchgate.netnih.govresearchgate.netnih.govuw.edunih.gov
Future Research Directions and Perspectives
Exploration of Downstream Signaling Pathways Beyond G Protein and β-Arrestin Recruitment
While VUF14480 has been shown to partially induce hH4 receptor-mediated G protein activation and β-arrestin2 recruitment, the full spectrum of downstream signaling pathways modulated by this covalent ligand remains to be elucidated. nih.gov GPCRs are known to engage in complex signaling networks that extend beyond the classical G protein and β-arrestin pathways, including interactions with other intracellular proteins and the modulation of various kinase cascades. nih.govepo.org
Future research should focus on comprehensively mapping the signaling fingerprint of this compound at the hH4R. This could involve investigating its effects on alternative signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) through transactivation, or the activation of specific subsets of intracellular kinases and phosphatases. Given that this compound is a partial agonist, understanding how its covalent binding influences the engagement and efficacy of these diverse pathways compared to full agonists or non-covalent ligands would provide critical insights into biased signaling at the hH4R. Techniques such as phosphoproteomics, multiplexed pathway reporter assays, and targeted disruption of specific signaling nodes could be employed to uncover these novel downstream effects. Furthermore, exploring the spatial and temporal dynamics of this compound-induced signaling, potentially occurring from endosomal compartments after internalization, represents another important direction. epo.orguni-freiburg.denih.gov
Investigation of this compound's Effects on Receptor Trafficking and Desensitization Mechanisms
Covalent ligand binding can significantly impact the dynamic processes of receptor trafficking and desensitization. Typically, agonist-induced GPCR activation leads to phosphorylation by GPCR kinases (GRKs), recruitment of β-arrestins, and subsequent internalization of the receptor from the plasma membrane. nih.gov The covalent nature of this compound's interaction with the hH4R raises questions about how this irreversible binding event influences these processes.
Future studies should investigate the rate and extent of hH4R internalization upon stimulation with this compound compared to non-covalent agonists. It would be important to determine if the covalent bond affects the efficiency of receptor phosphorylation by GRKs or the recruitment and dissociation kinetics of β-arrestins. Furthermore, the fate of the internalized this compound-bound receptor complexes needs to be explored. Do these receptors primarily undergo recycling back to the plasma membrane, or are they targeted for lysosomal degradation? Understanding how covalent modification influences the sorting decisions within the endosomal network is crucial. Techniques such as live-cell imaging of fluorescently tagged receptors and β-arrestins, biochemical assays measuring receptor phosphorylation and ubiquitination, and quantitative analyses of receptor populations in different cellular compartments could provide valuable data. These studies would shed light on how covalent ligation impacts the traditional mechanisms of GPCR desensitization and resensitization.
Development of Advanced Computational Models to Predict Covalent Ligand Interactions
The study of this compound, a well-characterized covalent ligand for the hH4R, provides a valuable experimental dataset for the development and validation of advanced computational models aimed at predicting covalent ligand-receptor interactions. Predicting the precise binding pose, reactivity, and stability of a covalent bond within a dynamic biological system is computationally challenging.
Future research should focus on utilizing the structural and pharmacological data available for this compound and the hH4R to refine and improve computational docking and molecular dynamics simulation methods specifically tailored for covalent interactions. This includes developing more accurate force fields that can appropriately model the transition state and energy landscape of covalent bond formation, as well as improving sampling techniques to explore the conformational space of both the ligand and the receptor side chain involved in the covalent linkage (Cys98(3.36) in the case of hH4R). nih.gov Integrating experimental data from mutagenesis studies, like the finding that serine substitution of Cys98(3.36) prevents covalent interaction with this compound, is crucial for validating these models. nih.gov Successful development of such models, using this compound as a test case, would significantly accelerate the rational design of new covalent ligands targeting the hH4R and other proteins.
Potential for this compound as a Template for Next-Generation Covalent Ligands Targeting Other GPCRs
This compound's success as a covalent probe for the hH4R highlights the potential of employing a similar strategy to develop covalent ligands for other GPCRs, particularly those where a suitably positioned nucleophilic residue, such as cysteine, is present in or near the ligand-binding site. nih.gov Covalent ligands offer advantages such as potentially increased potency, prolonged duration of action, and the ability to serve as valuable tools for structural and functional studies.
Q & A
Q. What is the molecular mechanism of VUF14480 as a covalent partial agonist at the human histamine H4 receptor (hH4R)?
this compound covalently binds to cysteine 983.36 in the hH4R, stabilizing the receptor’s active conformation. This interaction facilitates partial G-protein signaling and β-arrestin2 recruitment, making it a tool for studying receptor activation dynamics. Methodologically, mutagenesis studies (e.g., substituting C983.36 with serine) confirm covalent binding specificity, while radioligand displacement assays quantify affinity (sub-μM range) .
Q. How should researchers design experiments to validate this compound’s receptor specificity?
Use comparative assays with wild-type hH4R and C983.36 mutants to isolate covalent binding effects. Pair these with competitive binding assays using non-covalent H4R agonists/antagonists (e.g., JNJ7777120). Include negative controls (e.g., unrelated GPCRs) to rule off-target effects. Dose-response curves for cAMP inhibition and β-arrestin recruitment further validate partial agonism .
Q. What experimental protocols ensure reproducibility in this compound studies?
Q. How can researchers address variability in this compound’s efficacy across cell lines?
Variability often stems from differences in receptor expression levels or coupling efficiency. Normalize data to receptor density (e.g., via radioligand saturation binding) and use pathway-specific inhibitors (e.g., pertussis toxin for Gαi/o signaling). Include internal controls (e.g., full agonists like histamine) to contextualize partial efficacy .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s signaling bias (G-protein vs. β-arrestin pathways)?
Employ bias factor calculations using the Black-Leff operational model. Compare transducer ratios (ΔΔlog(τ/KA)) between pathways. For example, if this compound shows stronger β-arrestin recruitment in one study but preferential G-protein activation in another, assess assay conditions (e.g., overexpression of β-arrestin vs. endogenous levels) .
Q. How can structural biology techniques elucidate this compound’s impact on hH4R conformation?
Use cryo-EM or X-ray crystallography to resolve receptor-VUF14480 complexes. Mutagenesis-guided molecular dynamics simulations can model covalent bond formation at C983.36. Pair these with FRET-based assays to monitor real-time conformational changes in live cells .
Q. What strategies validate this compound’s utility in probing hH4R dimerization or allosteric modulation?
Apply BRET/FRET assays to detect hH4R dimerization in the presence of this compound. Test allosteric interactions using orthosteric ligands (e.g., histamine) and allosteric modulators (e.g., LARRK motifs). Compare binding kinetics (kon/koff) via surface plasmon resonance to identify cooperative effects .
Q. How should researchers analyze conflicting data on this compound’s inverse agonism in constitutively active receptors?
Systematically vary receptor expression levels (e.g., inducible systems) to isolate constitutive activity. Use inverse agonists (e.g., thioperamide) as benchmarks. Replicate experiments across multiple labs to control for technical artifacts, and apply meta-analysis frameworks to reconcile discrepancies .
Q. What computational approaches predict off-target interactions of this compound?
Perform pharmacophore screening against GPCR databases (e.g., GPCRdb) and molecular docking studies. Validate predictions with radioligand binding panels for closely related receptors (e.g., H3R, H2R). Machine learning models trained on covalent ligand datasets can further refine specificity profiles .
Q. How can this compound be used to study hH4R’s role in disease models (e.g., inflammation, cancer)?
Combine in vitro signaling data with in vivo models (e.g., H4R-KO mice). Administer this compound in disease-relevant contexts (e.g., pruritus, colitis) and compare outcomes to wild-type cohorts. Use PET/SPECT imaging with radiolabeled this compound analogs to track receptor occupancy .
Q. Methodological Guidelines
- Data Presentation : Use tables to summarize affinity/efficacy metrics (e.g., Table 1: This compound Pharmacological Profile).
- Ethical Compliance : Adhere to journal guidelines for chemical synthesis reproducibility and animal/human subject protocols .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
